N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide
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Overview
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.316. The purity is usually 95%.
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Scientific Research Applications
TNF-α Production Inhibition
A series of N-pyridinyl(methyl)fluorobenzamides, structurally related to the compound of interest, were synthesized and evaluated as inhibitors of TNF-α production. Although less active compared to corresponding phthalimides, several derivatives exhibited significant activity, suggesting potential applications in inflammatory and autoimmune disorders (Collin et al., 1999).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives were designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities. Compounds within this class showed promising efficacy, surpassing the reference drug carbamazepine in anticonvulsant activity and exhibiting potent antidepressant properties, suggesting a potential application in the treatment of neurological disorders (Zhang et al., 2016).
Stabilization of cis-Amide Conformation
The compound demonstrates an interesting chemical property by adopting a cis amide bond in the solid state, a conformation that is solvent-dependent. This feature is particularly relevant in the study of molecular conformations and could be valuable in the development of new materials or molecular devices (Forbes et al., 2001).
Fungicidal Activity
2-Benzoyl pyrimidine derivatives have been synthesized and evaluated for their fungicidal activities. Specific modifications on the pyrimidine ring have been shown to maintain or enhance fungicidal activity, indicating potential applications in agricultural fungicides (Lü et al., 2015).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclic compounds showed insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, highlighting the versatility of pyrimidine derivatives in pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary targets of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide It is suggested that nitrogen atoms in similar compounds have the capacity to readily form hydrogen bonds with biological targets .
Mode of Action
The specific mode of action for This compound A proposed mechanism for a similar compound suggests a nucleophilic attack by a hydroxide ion on the ketonic carbonyl attached to the pyridinic carbon in the 3-position of the biheterocyclic system .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been tested for in vitro antiproliferative and antiviral activity , suggesting that they may affect pathways related to cell proliferation and viral replication.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown notable cytotoxicity in hepg2 cells and thp-1 , suggesting that they may have antiproliferative effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The formation of similar compounds involves reactions in the presence of potassium hydroxide and 4-dimethylaminopyridine in refluxing ethanol , suggesting that the synthesis and stability of these compounds may be influenced by environmental conditions such as pH and temperature.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJIPDNRKYJAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)F)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.